![molecular formula C14H15NO5S2 B2816502 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine CAS No. 1797178-74-5](/img/structure/B2816502.png)
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine” is a complex organic molecule that contains a furan ring, two sulfonyl groups, and an azetidine ring . Furan is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . Sulfonyl groups are functional groups with the structure R-S(=O)2-R’, where R and R’ are organic groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and azetidine rings, and the sulfonyl groups. The furan ring is aromatic and planar, while the azetidine ring is a saturated four-membered ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, which is electron-rich and can undergo electrophilic aromatic substitution reactions . The sulfonyl groups could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Furans and Cyclopentenones
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine has potential applications in the synthesis of substituted and annulated furans, as well as cyclopentenones. The reaction of related compounds with β-dicarbonyl anions can lead to the formation of 2,3,4-trisubstituted furans in polar solvents through an initial addition-elimination process followed by intramolecular ring closure (Padwa et al., 1992).
Preparation of 2,4-Disubstituted Furan Derivatives
A sulfone-based strategy involving compounds similar to 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine is utilized for preparing 2,4-disubstituted furans. The process includes treating dibromo-phenylsulfonyl-propene with 1,3-diketones under basic conditions, followed by selective reactions for substituent elaboration and desulfonylation to yield the furans (Haines et al., 2011).
Drug Design and Synthesis
Compounds structurally related to 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine are used in drug design, particularly in the synthesis of serotonin 5-HT6 receptor antagonists. These compounds show significant activity in receptor binding affinity and functional cellular responses, highlighting their potential in pharmaceutical development (Ivachtchenko et al., 2010).
Antimicrobial and Antioxidant Activities
Certain derivatives of azetidine, akin to 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown varying degrees of activity against Gram-positive bacteria and fungi, indicating their potential use in antimicrobial applications (Devi et al., 2010).
Antitumor Activity
Research on derivatives of 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine has also demonstrated potential antitumor activities. For instance, 5-[(het)arylmethylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-ones, derived from similar structural frameworks, were screened for antitumor activity, showing promising results (Horishny & Matiychuk, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c16-21(17,11-12-5-4-8-20-12)14-9-15(10-14)22(18,19)13-6-2-1-3-7-13/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHLHMRFHJGHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.